1,2-Dioxaspiro[2.5]octane
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Overview
Description
1,2-Dioxaspiro[25]octane is a unique organic compound characterized by its spirocyclic structure, which includes a dioxane ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dioxaspiro[2.5]octane can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with singlet oxygen, followed by a cyclization reaction. Another method includes the oxidation of 4-methylenetetrahydropyran using hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,2-Dioxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxepan-2-one.
Reduction: Reduction reactions can lead to the formation of different spirocyclic compounds.
Substitution: The compound can react with nucleophiles, leading to the fission of the oxirane ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Methanol, phenols, thiols, and thiocyanic acids are common nucleophiles used in substitution reactions.
Major Products:
Oxepan-2-one: Formed through oxidation.
Spirocyclic Compounds: Formed through reduction and substitution reactions
Scientific Research Applications
1,2-Dioxaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dioxaspiro[2.5]octane involves its reactivity with various nucleophiles and oxidizing agents. The compound’s unique spirocyclic structure allows it to undergo ring-opening reactions, leading to the formation of various products. The molecular targets and pathways involved in these reactions include the oxidation of cyclopentadiene and the fission of the oxirane ring .
Comparison with Similar Compounds
1,6-Dioxaspiro[2.5]octane: Shares a similar spirocyclic structure but differs in the position of the oxygen atoms.
Oxaspiro[2.5]octane Derivatives: These compounds have similar core structures but include various functional groups that modify their reactivity and applications.
Uniqueness: 1,2-Dioxaspiro[2Its ability to undergo a wide range of chemical reactions makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
52874-62-1 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
1,2-dioxaspiro[2.5]octane |
InChI |
InChI=1S/C6H10O2/c1-2-4-6(5-3-1)7-8-6/h1-5H2 |
InChI Key |
YEXXXSLDNALHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OO2 |
Origin of Product |
United States |
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